Propargyl p-toluenesulfonate
Overview
Description
Propargyl p-toluenesulfonate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
This compound can be synthesized from 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
Chemical Reactions Analysis
This compound can be used as a reagent to synthesize 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
Physical and Chemical Properties Analysis
This compound is a clear liquid that can range in color from colorless to yellow . Unfortunately, detailed information about its physical and chemical properties such as pH, vapor pressure, vapor density, evaporation rate, and viscosity is not available .
Safety and Hazards
Propargyl p-toluenesulfonate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Propargyl p-toluenesulfonate is primarily used as an initiator in the synthesis of linear and cyclic poly(2-isopropyl-2-oxazoline)s . It interacts with the monomer units of 2-isopropyl-2-oxazoline, facilitating the cationic ring-opening polymerization .
Mode of Action
The compound acts as an initiator, triggering the polymerization process. It interacts with the monomer units, causing the rings to open and form a chain . This leads to the formation of linear and cyclic poly(2-isopropyl-2-oxazoline)s .
Biochemical Pathways
The primary biochemical pathway involved is the cationic ring-opening polymerization of 2-isopropyl-2-oxazoline . The initiation of this process by this compound leads to the formation of the polymer chains .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, dmso, and ethyl acetate , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of linear and cyclic poly(2-isopropyl-2-oxazoline)s . These polymers have potential applications in various fields, including drug delivery and tissue engineering.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and solvent conditions. It is recommended to store the compound at a temperature of 2-8°C . The choice of solvent can also affect the efficiency of the polymerization process .
Biochemical Analysis
Biochemical Properties
Propargyl p-toluenesulfonate has been found to interact with certain enzymes and proteins. For instance, it has been used as a potent inhibitor of the essential enzyme dihydrofolate reductase (DHFR) from bacteria . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Molecular Mechanism
It is known to inhibit the enzyme DHFR, which plays a crucial role in the synthesis of nucleotides and thus DNA replication
Properties
IUPAC Name |
prop-2-ynyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVCSFXFFROTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210665 | |
Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-76-0 | |
Record name | 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6165-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propyn-1-ol, 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBC3GGJ44A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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